Cas no 2188162-97-0 (6-Hydroxycoumurrayin)

6-Hydroxycoumurrayin 化学的及び物理的性質
名前と識別子
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- 2188162-97-0
- 6-Hydroxycoumurrayin
- B2703-334764
- AKOS040760812
- 6-Hydroxy-5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one
-
- インチ: InChI=1S/C16H2O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h7-8H
- InChIKey: MOMQIFIVQQWOBT-UHFFFAOYSA-N
- ほほえんだ: [#6]-[#8]-c1c(-[#8])c(-[#8]-[#6])c2ccc(=O)oc2c1-[#6]\[#6]=[#6](\[#6])-[#6]
計算された属性
- せいみつぶんしりょう: 290.11542367g/mol
- どういたいしつりょう: 290.11542367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 65Ų
じっけんとくせい
- 色と性状: Powder
6-Hydroxycoumurrayin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6-Hydroxycoumurrayin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49730-5mg |
6-Hydroxycoumurrayin |
2188162-97-0 | ,98.0% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN2412-5 mg |
6-Hydroxycoumurrayin |
2188162-97-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49730-5 mg |
6-Hydroxycoumurrayin |
2188162-97-0 | 5mg |
¥5760.0 | 2021-09-09 | ||
TargetMol Chemicals | TN2412-1 mL * 10 mM (in DMSO) |
6-Hydroxycoumurrayin |
2188162-97-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN2412-5mg |
6-Hydroxycoumurrayin |
2188162-97-0 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN2412-1 ml * 10 mm |
6-Hydroxycoumurrayin |
2188162-97-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
6-Hydroxycoumurrayin 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
6-Hydroxycoumurrayinに関する追加情報
Introduction to 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) and Its Emerging Applications in Chemical and Biomedical Research
6-Hydroxycoumurrayin, identified by the chemical abstracts service number 2188162-97-0, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and promising biological activities. As a member of the coumarin family, this compound exhibits a scaffold that is rich in hydroxyl groups, making it a versatile candidate for further investigation in drug discovery and therapeutic development.
The molecular structure of 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) consists of a benzopyranone core, which is a common motif found in many bioactive natural products. This core structure is flanked by hydroxyl and methoxy substituents, which contribute to its reactivity and interaction with biological targets. The presence of multiple hydroxyl groups on the aromatic ring enhances its solubility in polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) has been studied for its potential pharmacological effects, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties. Research has demonstrated that this compound can modulate multiple signaling pathways involved in cell proliferation, apoptosis, and immune responses. For instance, studies have shown that 6-Hydroxycoumurrayin can inhibit the activity of certain kinases and transcription factors, thereby exerting a suppressive effect on tumor growth and inflammation.
One of the most compelling aspects of 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) is its ability to interact with biological molecules in a highly selective manner. This selectivity is critical for developing drugs that can target specific diseases without causing off-target effects. Recent advances in computational chemistry have enabled researchers to predict the binding affinities of 6-Hydroxycoumurrayin to various protein targets, providing insights into its mechanism of action. These computational studies have helped identify potential drug candidates for further optimization.
The synthesis of 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) has also been a subject of interest among synthetic chemists. Researchers have developed several synthetic routes to produce this compound efficiently, including biocatalytic methods that leverage enzymes to construct complex molecular architectures. These synthetic approaches not only provide access to pure samples for research purposes but also offer opportunities for scaling up production for clinical trials and commercial applications.
Another area where 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) has shown promise is in the field of natural product-based drug discovery. Traditional medicine has long relied on plant-derived compounds for therapeutic purposes, and modern pharmacology continues to explore these resources for new drugs. 6-Hydroxycoumurrayin, with its rich history in traditional medicine systems, represents a bridge between ancient knowledge and contemporary scientific inquiry.
Current research is also focusing on the pharmacokinetic properties of 6-Hydroxycoumurrayin (CAS No. 2188162-97-0). Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is essential for developing effective drug formulations. Preclinical studies have begun to unravel these processes, providing valuable data for designing clinical trials and optimizing dosages.
The potential applications of 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) extend beyond oncology and inflammation research. Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 6-Hydroxycoumurrayin to cross the blood-brain barrier remains an area of active investigation, as this property would be crucial for developing treatments targeting central nervous system disorders.
In conclusion, 6-Hydroxycoumurrayin (CAS No. 2188162-97-0) represents a fascinating natural product with diverse biological activities and therapeutic potential. Its unique chemical structure, coupled with promising preclinical results, positions it as a valuable compound for further research in chemical biology and drug development. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the biomedical field.
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